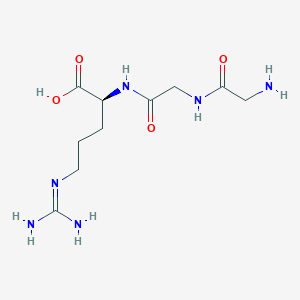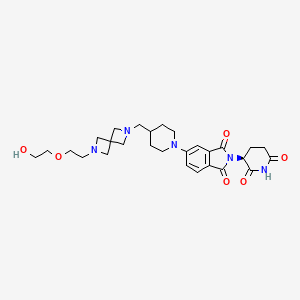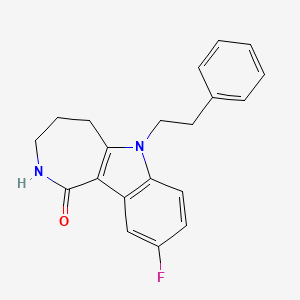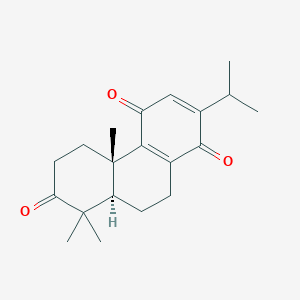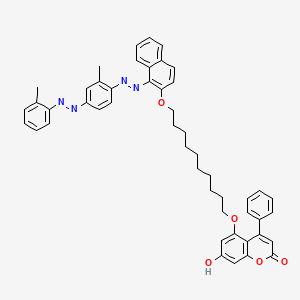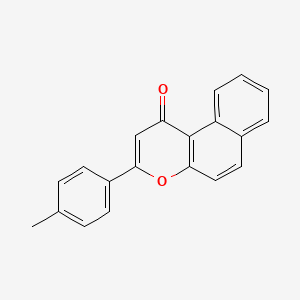
4'-Methyl-beta-naphthoflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Methylpropiophenone (CAS № 5337-93-9) is an organic aromatic ketone characterized by a propiophenone structure with a methyl substituent at the para position. This compound is a fundamental precursor in organic synthesis, particularly for the creation of complex molecules due to its reactive ketone group .
Vorbereitungsmethoden
4’-Methylpropiophenone can be synthesized through various methods. One common synthetic route involves the oxidation of 1-(4-methylphenyl)-1-propanol using oxidants such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) . Another method involves the synthesis from sodium p-toluenesulfinate . Industrial production methods typically involve similar oxidation reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4’-Methylpropiophenone undergoes several types of chemical reactions:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic substitution reagents: Halogens, nitric acid, sulfuric acid.
Major products formed from these reactions include carboxylic acids, alcohols, and various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
4’-Methylpropiophenone has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4’-Methylpropiophenone involves its reactive ketone group, which can participate in various chemical reactions. The compound can act as an electrophile in nucleophilic addition reactions, where the carbonyl carbon is attacked by nucleophiles . This reactivity is crucial for its role as an intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
4’-Methylpropiophenone is similar to other aromatic ketones such as propiophenone and acetophenone. its unique methyl substituent at the para position distinguishes it from these compounds . This structural difference can influence its reactivity and the types of reactions it undergoes. Similar compounds include:
Propiophenone: Lacks the methyl substituent.
Acetophenone: Has a methyl group directly attached to the carbonyl carbon instead of the aromatic ring.
Eigenschaften
Molekularformel |
C20H14O2 |
|---|---|
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
3-(4-methylphenyl)benzo[f]chromen-1-one |
InChI |
InChI=1S/C20H14O2/c1-13-6-8-15(9-7-13)19-12-17(21)20-16-5-3-2-4-14(16)10-11-18(20)22-19/h2-12H,1H3 |
InChI-Schlüssel |
RCJBVSDMTQRCFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B12382627.png)

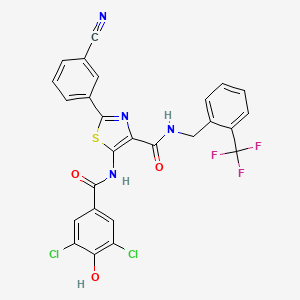
![trisodium;[(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(E)-but-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B12382637.png)

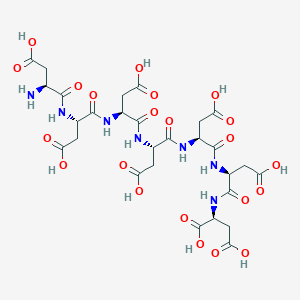
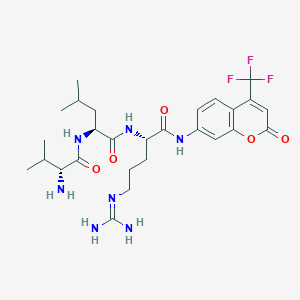
![N-(1-[1,1-di(pyridin-2-yl)ethyl]-6-{1-methyl-6-oxo-5-[(piperidin-4-yl)amino]-1,6-dihydropyridin-3-yl}-1H-indol-4-yl)ethanesulfonamide](/img/structure/B12382674.png)
![2-[[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;tetrahydrochloride](/img/structure/B12382678.png)
